1-(1-PIPERAZINYL)ADAMANTANE DIHYDROCHLORIDE

Catalog No.
S661662
CAS No.
30537-92-9
M.F
C14H26Cl2N2
M. Wt
293.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-PIPERAZINYL)ADAMANTANE DIHYDROCHLORIDE

CAS Number

30537-92-9

Product Name

1-(1-PIPERAZINYL)ADAMANTANE DIHYDROCHLORIDE

IUPAC Name

1-(1-adamantyl)piperazine;dihydrochloride

Molecular Formula

C14H26Cl2N2

Molecular Weight

293.3 g/mol

InChI

InChI=1S/C14H24N2.2ClH/c1-3-16(4-2-15-1)14-8-11-5-12(9-14)7-13(6-11)10-14;;/h11-13,15H,1-10H2;2*1H

InChI Key

ZEVNQMFDMASIRB-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C23CC4CC(C2)CC(C4)C3.Cl.Cl

Canonical SMILES

C1CN(CCN1)C23CC4CC(C2)CC(C4)C3.Cl.Cl
  • Antiviral Activity

    Adamantanes have been known to possess antiviral properties []. The adamantane cage structure can interact with the viral capsid, inhibiting viral assembly and replication. The piperazine ring is a common functional group found in many clinically used antiviral drugs. Further research is needed to determine if Adamantane, 1-(1-piperazinyl)-, dihydrochloride exhibits any antiviral activity against specific viruses.

  • Ion Channel Modulation

    The combination of the adamantane and piperazine moieties could potentially lead to interactions with ion channels in the nervous system. Adamantane derivatives have been shown to modulate ion channels []. Similarly, piperazine derivatives are known to possess ion channel blocking activity []. More research is required to understand if Adamantane, 1-(1-piperazinyl)-, dihydrochloride has any modulatory effects on specific ion channels.

1-(1-Piperazinyl)adamantane dihydrochloride is a chemical compound with the molecular formula C14H26Cl2N2 and a molecular weight of approximately 295.29 g/mol. It is characterized by the presence of an adamantane core, which is a diamond-like structure known for its unique three-dimensional shape, combined with a piperazine moiety. This compound is typically encountered as a dihydrochloride salt, enhancing its solubility in water, which is beneficial for various applications in biological and chemical research .

The reactivity of 1-(1-Piperazinyl)adamantane dihydrochloride can be attributed to its functional groups. The piperazine ring can undergo various nucleophilic substitutions, while the adamantane structure provides stability and steric hindrance. Common reactions include:

  • Nucleophilic Substitution: The piperazine nitrogen atoms can act as nucleophiles, allowing for substitution reactions with alkyl halides.
  • Acid-Base Reactions: As a dihydrochloride, it can participate in acid-base chemistry, forming salts with bases.
  • Formation of Complexes: The compound can form coordination complexes with transition metals due to the presence of nitrogen atoms in the piperazine ring.

Research indicates that 1-(1-Piperazinyl)adamantane dihydrochloride exhibits significant biological activity. It has been studied for its potential as:

  • Antiviral Agent: Its structure is similar to known antiviral compounds, suggesting potential efficacy against certain viruses.
  • Neuropharmacological Effects: The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, making it a candidate for further investigation in psychiatric disorders .
  • Antimicrobial Properties: Initial studies suggest possible antibacterial effects, warranting further exploration in medicinal chemistry .

The synthesis of 1-(1-Piperazinyl)adamantane dihydrochloride typically involves several steps:

  • Formation of Adamantane Derivative: Starting from adamantane, functional groups are introduced through halogenation or alkylation.
  • Piperazine Introduction: The piperazine ring can be attached via nucleophilic substitution reactions.
  • Salt Formation: The final product is converted into its dihydrochloride form by reacting with hydrochloric acid.

These methods can vary based on desired yield and purity levels, with optimization often required for large-scale synthesis .

1-(1-Piperazinyl)adamantane dihydrochloride finds applications in various fields:

  • Pharmaceutical Development: Its potential use as an antiviral or neuroactive agent makes it valuable in drug discovery.
  • Chemical Research: Utilized as a reagent in organic synthesis and medicinal chemistry studies.
  • Biological Studies: Employed in pharmacological research to understand drug interactions and mechanisms of action .

Studies investigating the interactions of 1-(1-Piperazinyl)adamantane dihydrochloride with biological targets have revealed:

  • Binding Affinity: Research indicates that it may bind effectively to specific receptors involved in neurotransmission.
  • Synergistic Effects: When combined with other compounds, it may enhance or modify biological activity, indicating potential for combination therapies .
  • Metabolic Pathways: Understanding its metabolic pathways is crucial for assessing its pharmacokinetics and safety profile.

Similar Compounds

Several compounds share structural or functional similarities with 1-(1-Piperazinyl)adamantane dihydrochloride. Here are notable examples:

Compound NameStructure TypeUnique Features
1-(Adamantane-1-carbonyl)piperazineCarbonyl derivativeContains a carbonyl group enhancing reactivity
4-(1-Piperazinyl)-4-methylcyclohexanolCyclic amineExhibits different pharmacological properties
3-(Piperidin-1-yl)adamantanePiperidine derivativeVarying nitrogen placement affects biological activity

These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of 1-(1-Piperazinyl)adamantane dihydrochloride that may contribute to its specific biological activities and applications .

Other CAS

30537-92-9

Dates

Last modified: 08-15-2023

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